4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide

physicochemical profiling drug-likeness sulfamoylbenzamide analogs

Acquire 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide (CAS 683763-96-4), a structurally differentiated sulfamoyl benzamide featuring a unique N-benzyl-N-methylsulfamoyl moiety unmatched by cyclopentyl/morpholino analogs. As per patent-class SAR, this moiety potentially shifts cannabinoid receptor selectivity profiles compared to aliphatic variants. It also uniquely fills an unexplored 2,3-dichlorophenyl gap in h-NTPDase inhibitor chemotypes, delivering a novel vector for hit-finding. With a calculated XLogP3 of ~4.2, it broadens lipophilicity ranges in diversity-oriented screening libraries and is available as a reference standard for HPLC/MS method development.

Molecular Formula C21H18Cl2N2O3S
Molecular Weight 449.35
CAS No. 683763-96-4
Cat. No. B2545875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
CAS683763-96-4
Molecular FormulaC21H18Cl2N2O3S
Molecular Weight449.35
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C21H18Cl2N2O3S/c1-25(14-15-6-3-2-4-7-15)29(27,28)17-12-10-16(11-13-17)21(26)24-19-9-5-8-18(22)20(19)23/h2-13H,14H2,1H3,(H,24,26)
InChIKeyAWBYWGQZDIVINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide (CAS 683763-96-4): Chemical Identity and Research Classification


4-[Benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide (CAS 683763-96-4) is a synthetic sulfamoyl benzamide derivative characterized by a benzyl(methyl)sulfamoyl group at the 4-position of the benzamide core and a 2,3-dichlorophenyl substituent on the amide nitrogen . The compound belongs to a broader class of sulfamoylbenzamides explored in pharmaceutical patent literature as cannabinoid receptor ligands and antiviral capsid assembly modulators [1]. However, for this specific molecule, publicly available primary research papers, patents with explicit exemplification, and authoritative biological activity databases remain absent as of the most recent searches. Physicochemical characterization is limited to basic molecular descriptors (molecular formula C21H18Cl2N2O3S, molecular weight approximately 449.35 g/mol) cataloged on chemical sourcing platforms . The compound is primarily offered as a research-grade chemical by specialty vendors, with no published head-to-head comparator studies identified.

Why 4-[Benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide Cannot Be Readily Substituted with In-Class Sulfamoylbenzamides for Research Use


Within the sulfamoylbenzamide class, nuanced structural variations—particularly the nature of the N-sulfamoyl substituent and the aniline-derived aryl group—are known to drive divergent pharmacological profiles. For instance, patent disclosures highlight that replacing a benzyl(methyl) sulfamoyl group with morpholinosulfonyl or piperidinylsulfonyl moieties can shift cannabinoid receptor subtype selectivity and oral bioavailability [1]. Similarly, the position and pattern of chlorine substitution on the phenyl ring (e.g., 2,3-dichloro vs. 4-chloro or 3,4-dichloro) can alter enzyme inhibitory potency by over an order of magnitude in related chemotypes, as seen in NTPDase inhibitor series [2]. Although no direct comparative data exist for this specific compound, class-level evidence indicates that generic substitution with close analogs (e.g., 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide or 4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide) is inadvisable without experimental validation, as even minor alkyl chain or ring size changes can impact target engagement, metabolic stability, and physicochemical properties critical to assay development or chemical biology probe applications [1][2].

Quantitative Differentiation Evidence for 4-[Benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide Against Structural Analogs


Physicochemical Property Comparison: Calculated LogP and Molecular Weight Differentiation Against N-Alkyl Sulfamoyl Analogs

Analysis of calculated physicochemical parameters reveals that 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide occupies a distinct property space compared to its closest commercially available analogs. The target compound (MW 449.35 g/mol, XLogP3 ≈ 4.2) exhibits higher lipophilicity and larger molecular weight relative to the cyclopentyl analog 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide (MW 437.38 g/mol, XLogP3 ≈ 3.8) and the butyl analog 4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide (MW 429.36 g/mol, XLogP3 ≈ 3.9). These differences arise from the aromatic benzyl group introducing additional π-character and surface area compared to aliphatic cyclopentyl or n-butyl moieties, which may influence membrane permeability, plasma protein binding, and solubility profiles in biological assays .

physicochemical profiling drug-likeness sulfamoylbenzamide analogs

Sulfamoyl Substituent SAR: Class-Level Inference of N-Benzyl vs. N-Cyclopentyl Impact on Cannabinoid CB2 Receptor Binding

A patent series on sulfamoylbenzamide CB2 agonists (US20060079557) demonstrates that the nature of the N-sulfamoyl substituent significantly modulates CB2 receptor binding affinity and selectivity [1]. Within exemplified compounds, N-benzyl-N-methylsulfamoyl-containing analogs consistently show distinct pharmacological behavior compared to N-cyclopentyl or N-morpholine counterparts. Although 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide itself was not specifically exemplified, the patent teaches that benzyl substitution on the sulfamoyl nitrogen contributes to balanced CB1/CB2 selectivity profiles, whereas smaller aliphatic groups (e.g., cyclopentyl, butyl) tend to favor CB2-selective agonism. This class-level inference suggests that the target compound may exhibit a different receptor selectivity fingerprint compared to non-benzyl analogs bearing the same 2,3-dichlorophenyl amide tail [1].

cannabinoid receptor structure-activity relationship sulfamoylbenzamide

NTPDase Inhibitory Activity Landscape: Positional and Substituent Effects in Sulfamoylbenzamides

A 2023 study by Zaigham et al. profiled a library of sulfamoylbenzamide derivatives against four human NTPDase isoforms (h-NTPDase1, -2, -3, -8) [1]. The study revealed that both the sulfamoyl substituent and the benzamide aniline portion dramatically influence isoform selectivity and potency. For example, N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) inhibited h-NTPDase2 with sub-micromolar IC50, while 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) showed altered selectivity [1]. Although 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide was not among the eight compounds tested, the data establish that a 2,3-dichlorophenyl substitution pattern on the benzamide nitrogen is unrepresented in the published h-NTPDase inhibitor landscape, meaning its activity profile cannot be extrapolated from existing 4-substituted aniline derivatives. Researchers requiring a unique, untested chemotype for ectonucleotidase probe development may therefore find this compound valuable for filling a structural gap identified in the literature [1].

ectonucleotidase inhibition h-NTPDase sulfamoylbenzamide SAR

Purity and Supplier Specification Differentiation: Assay-Ready Grade Availability

Among commercially available 4-[alkyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide analogs, the benzyl-substituted variant (CAS 683763-96-4) is offered by multiple specialty chemical suppliers at purities reported as 95% or 97% (HPLC) . While the cyclopentyl and butyl analogs are also cataloged, supplier listings indicate that the benzyl analog is more frequently stocked in milligram-to-gram quantities, suggesting higher demand and validated synthetic accessibility. However, no independent certificate of analysis (CoA) comparison or round-robin purity verification has been published. Procurement decisions should therefore be based on individual supplier CoA review rather than assumed batch-to-batch consistency .

compound procurement purity specification research chemical sourcing

Recommended Application Scenarios for 4-[Benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide Based on Available Evidence


Cannabinoid Receptor Probe Development Requiring Benzyl-Substituted Sulfamoylbenzamide Chemotype

For laboratories developing CB2- or dual CB1/CB2-targeted chemical probes within the sulfamoylbenzamide class, this compound offers a structurally differentiated N-benzyl-N-methylsulfamoyl moiety compared to aliphatic-substituted analogs [1]. Based on patent-level SAR, the benzyl group may confer altered receptor selectivity relative to cyclopentyl or morpholino variants, making it a valuable scaffold component for structure-activity relationship expansion [1]. Researchers should independently validate receptor binding and functional activity, as no direct assay data exist for this specific molecule.

NTPDase Inhibitor Discovery Exploring 2,3-Dichlorophenyl Chemical Space

A recent systematic study of sulfamoylbenzamides as h-NTPDase inhibitors revealed that the 2,3-dichlorophenyl substitution pattern is completely absent from the eight-characterized chemotypes [2]. This compound therefore fills an unexplored structural gap, presenting an opportunity for researchers aiming to expand the SAR landscape of ectonucleotidase inhibitors. Its procurement is justified for hit-finding campaigns where novel substitution vectors are prioritized over compounds with established potency data.

Physicochemical Property-Driven Compound Library Design

With a calculated XLogP3 of approximately 4.2 and molecular weight of 449.35 g/mol, this compound occupies a higher-lipophilicity, higher-molecular-weight region compared to its cyclopentyl and butyl analogs . This makes it suitable for inclusion in diversity-oriented screening libraries where a range of lipophilicity values is desired. Its distinct physicochemical profile may also serve as a reference point for computational ADME model validation within the sulfamoylbenzamide series.

Analytical Method Development and Reference Standard Procurement

Due to its broader commercial availability relative to closely related N-alkyl analogs, this compound can serve as a reference standard for HPLC method development, mass spectrometry calibration, or stability studies involving sulfamoylbenzamide derivatives . Its well-defined structure and availability from multiple suppliers facilitate inter-laboratory method transfer and quality control benchmarking.

Quote Request

Request a Quote for 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.